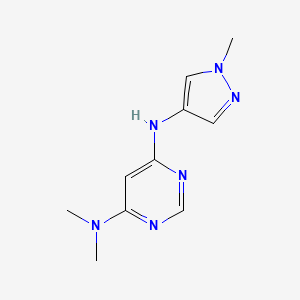

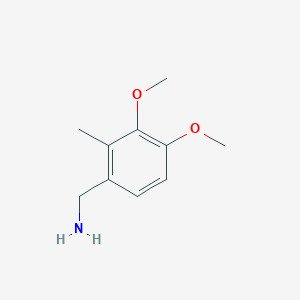

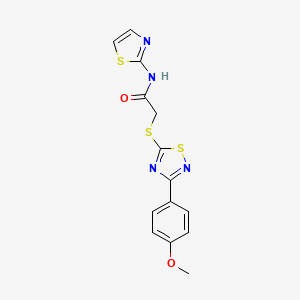

N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK). It has been extensively studied for its potential use in cancer treatment and other diseases that involve abnormal activation of the MAPK pathway.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques

Research has focused on developing synthesis techniques for heterocyclic compounds linked to N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine, demonstrating the compound's versatility in creating a variety of biologically active molecules. For instance, cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave irradiation has been employed to prepare pyrimidine-linked pyrazole heterocyclics, showcasing the compound's role in synthesizing insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).

Antimicrobial and Antibacterial Activities

The synthesized compounds, including variations of N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine, have demonstrated notable antimicrobial and antibacterial potentials. For example, two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives were synthesized and characterized, showing significant antibacterial activity. The study of their interactions with bovine serum albumin (BSA) through fluorescence, time-resolved fluorescence, circular dichroism (CD) spectroscopy, and molecular docking highlighted the compounds' biophysical properties (He et al., 2020).

Applications in Material Science and Molecular Biology

Material Science Applications

Compounds derived from N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine have been explored for their potential in material sciences, particularly in creating high glass transition and thermal stability materials. Such compounds exhibit unique properties like fluorescence upon protonation, making them suitable for various applications in material science (Wang et al., 2008).

DNA Binding and Topoisomerase Inhibition

Investigations into the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, including those related to N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine, have shown that these compounds can effectively bind to DNA and inhibit topoisomerase IIα. Such properties indicate potential therapeutic applications, especially in designing anticancer drugs (Singla et al., 2017).

Propiedades

IUPAC Name |

4-N,4-N-dimethyl-6-N-(1-methylpyrazol-4-yl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-15(2)10-4-9(11-7-12-10)14-8-5-13-16(3)6-8/h4-7H,1-3H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJNTOVLMBPFFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=CC(=NC=N2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2564181.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2564198.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2,4-difluorobenzenecarboxamide](/img/structure/B2564199.png)

![Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2564200.png)

![5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2564201.png)